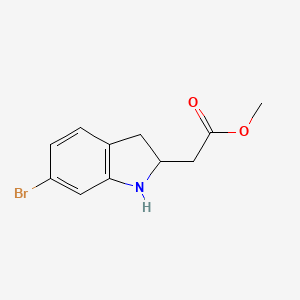

Methyl 2-(6-bromoindolin-2-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12BrNO2 |

|---|---|

Molecular Weight |

270.12 g/mol |

IUPAC Name |

methyl 2-(6-bromo-2,3-dihydro-1H-indol-2-yl)acetate |

InChI |

InChI=1S/C11H12BrNO2/c1-15-11(14)6-9-4-7-2-3-8(12)5-10(7)13-9/h2-3,5,9,13H,4,6H2,1H3 |

InChI Key |

GWIBHVKNWNFYJJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CC2=C(N1)C=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 6 Bromoindolin 2 Yl Acetate

Strategies for the Formation of the 6-Bromoindoline Core

The formation of the 6-bromoindoline core is a key step in the synthesis of the target molecule. The two main strategies employed are the regioselective bromination of indoline (B122111) derivatives and the construction of the indoline framework through cyclization reactions.

Regioselective Bromination of Indoline Derivatives

Direct bromination of the indoline ring system requires careful control to achieve substitution at the desired C-6 position. The inherent reactivity of the indole (B1671886) nucleus, particularly at the pyrrole ring, presents a challenge for regioselective functionalization of the benzene portion. researchgate.net

Electrophilic Aromatic Substitution for Bromination at C-6

Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto the indoline ring. However, due to the high electron density of the pyrrole moiety, direct bromination often leads to a mixture of products. researchgate.net To achieve regioselectivity at the C-6 position, it is often necessary to introduce electron-withdrawing groups at the N-1 position and potentially at other positions of the pyrrole ring to decrease its reactivity and direct the electrophile to the benzene ring. researchgate.net For instance, the introduction of carbomethoxy groups at N-1 and C-8 of an indole precursor was shown to facilitate regioselective bromination at the C-6 position using bromine in carbon tetrachloride. researchgate.net

| Reactant | Reagent | Conditions | Product | Yield |

| Methyl indolyl-3-acetate derivative with N-1 and C-8 electron-withdrawing groups | Bromine (8 equiv.) | CCl4, followed by washing with aqueous Na2SO3 | Methyl 6-bromoindolyl-3-acetate derivative | 86% |

Application of N-Bromosuccinimide (NBS) in Indoline Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions, including those involving indoles and their derivatives. nih.govwikipedia.org It is often favored over molecular bromine due to its milder nature and the ability to provide a low, constant concentration of bromine, which can help to avoid side reactions. masterorganicchemistry.com The regioselectivity of NBS bromination can be influenced by the reaction conditions and the substrate's electronic properties. While NBS is commonly used for allylic and benzylic brominations via a radical pathway, it can also participate in electrophilic aromatic substitution. wikipedia.orgresearchgate.net For electron-rich aromatic systems like indoles, the reaction with NBS can proceed to give brominated products. masterorganicchemistry.com The specific conditions, such as the solvent and the presence of catalysts, can influence the position of bromination.

| Reactant | Reagent | Conditions | Product |

| Indole | NBS | CH2Cl2, 40 °C | 3-substituted indole derivative |

| Indole derivative | NBS | Radical initiator, CCl4, reflux | Allylic/Benzylic brominated product |

Cyclization Approaches for the Indoline Framework

An alternative to direct bromination is the construction of the indoline ring from acyclic precursors that already contain the desired bromine substituent. This approach offers greater control over the final substitution pattern.

Tandem Nitro-Reduction and Intramolecular Aza-Michael Addition

This strategy involves the synthesis of a substituted 4-(2-nitrophenyl)but-2-enoate derivative, which then undergoes a one-pot domino reaction. semanticscholar.org The nitro group is reduced to an amine, which immediately participates in an intramolecular aza-Michael addition to the α,β-unsaturated ester. This cyclization directly forms the indoline ring. semanticscholar.orgnih.gov This method is efficient as it allows for the formation of the heterocyclic core in a single step from a readily available precursor. semanticscholar.org

| Reactant | Reagent | Product |

| 4-(2-nitrophenyl)but-2-enoate derivatives | Zinc powder | Substituted indoline derivatives |

Bartoli Indole Synthesis and Radical Cyclization Strategies for Bromoindole Precursors

The Bartoli indole synthesis is a powerful method for preparing substituted indoles, particularly 7-substituted indoles, from ortho-substituted nitroarenes and vinyl Grignard reagents. researchgate.netname-reaction.comwikipedia.orgjk-sci.com This reaction can be adapted to synthesize bromoindoles by starting with a nitroarene that contains a bromine atom at the desired position. The resulting bromoindole can then be reduced to the corresponding bromoindoline. The Bartoli synthesis is known for its flexibility and ability to produce highly functionalized indoles. researchgate.netnih.gov

Radical cyclization reactions offer another avenue to construct the indoline framework. wikipedia.org These reactions typically involve the generation of a radical on a side chain attached to a bromo-substituted aromatic ring. researchgate.net The radical then attacks the aromatic ring in an intramolecular fashion to form the five-membered heterocyclic ring of the indoline system. wikipedia.orgrsc.org The success of these reactions depends on the efficient generation of the radical and the favorable kinetics of the cyclization step. wikipedia.org

| Synthesis Method | Starting Material | Key Reagent | Product |

| Bartoli Indole Synthesis | ortho-substituted nitroarene | Vinyl Grignard reagent | Substituted indole |

| Radical Cyclization | Bromo-substituted aromatic with a side chain | Radical initiator | Indoline derivative |

Palladium-Catalyzed Cyclization in Bromoindoline Synthesis

The formation of the indoline ring system is a cornerstone of many synthetic routes for indole alkaloids and related compounds. organic-chemistry.org Palladium-catalyzed reactions, in particular, have emerged as powerful tools for constructing the pyrrole nucleus fused to a benzene ring. organicreactions.org These methods offer high efficiency and functional group tolerance. mdpi.com

One of the most prominent palladium-catalyzed methods for creating the indoline scaffold is through intramolecular cyclization. This can involve processes like the Heck reaction or C-H functionalization. nih.gov In a typical approach, a suitably substituted N-alkenyl-2-bromoaniline derivative undergoes an intramolecular cyclization. The catalytic cycle generally starts with the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by intramolecular carbopalladation onto the alkene, forming an alkylpalladium(II) intermediate, which then leads to the final indoline product through various pathways. nih.gov

The general mechanism for such a cyclization can be outlined as follows:

Oxidative Addition: A Pd(0) catalyst inserts into the carbon-bromine bond of a 2-bromoaniline precursor.

Migratory Insertion: The newly formed organopalladium species undergoes an intramolecular migratory insertion with a tethered alkene or alkyne. nih.gov

Reductive Elimination/β-Hydride Elimination: The resulting cyclic palladium intermediate yields the indoline product.

This catalytic approach is highly versatile, allowing for the synthesis of a wide range of substituted indolines, including the 6-bromoindoline core required for the target molecule. organicreactions.orgmdpi.com

Construction of the Methyl Acetate (B1210297) Moiety at the Indoline C-2 Position

Once the 6-bromoindoline core is established, the next critical step is the introduction of the methyl acetate side chain at the C-2 position.

Esterification is a fundamental reaction in organic synthesis for producing esters from carboxylic acids and alcohols. uctm.edu If the synthetic route first yields 2-(6-bromoindolin-2-yl)acetic acid, a subsequent esterification step is required to obtain the target methyl ester.

The most common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com The reaction is reversible, and typically an excess of methanol is used to drive the equilibrium towards the product. uctm.edu

Reaction: R-COOH + CH₃OH ⇌ R-COOCH₃ + H₂O (in the presence of H⁺)

Microwave-assisted esterification has also emerged as a more efficient alternative to conventional heating, often leading to higher yields and significantly reduced reaction times. uctm.edu

Directly forging the carbon-carbon bond at the C-2 position of the indoline ring to introduce the acetate group can be accomplished through several classic organic reactions.

The aldol reaction is a powerful C-C bond-forming reaction that involves the addition of an enolate to a carbonyl compound, forming a β-hydroxy carbonyl product. wikipedia.org In the context of indoline synthesis, this reaction can be adapted to introduce a side chain at the C-2 position, typically starting from an indolin-2-one (oxindole) precursor.

The general strategy involves the reaction of the enolate of indolin-2-one with an appropriate electrophile. For the synthesis of the acetate side chain, a related reaction, such as alkylation of the enolate with a haloacetate (e.g., methyl bromoacetate), is more direct. However, a true aldol condensation could be envisioned with glyoxylic acid derivatives, followed by reduction and dehydration steps to form the desired side chain. The aldol reaction itself is crucial for creating complexity, and modern methods allow for high stereocontrol over the newly formed stereocenters. wikipedia.org

The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. wikipedia.org This reaction is particularly useful for introducing an exocyclic double bond at the C-2 position of an indolin-2-one. The reaction employs a phosphonium ylide, known as a Wittig reagent, which reacts with the ketone functionality of the oxindole. masterorganicchemistry.com

To synthesize the precursor for Methyl 2-(6-bromoindolin-2-yl)acetate, a 6-bromoindolin-2-one would be reacted with a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Me). berkeley.edu This reaction would yield Methyl 2-(6-bromoindolin-2-ylidene)acetate.

Key steps in the Wittig approach:

Ylide Reaction: 6-bromoindolin-2-one reacts with Ph₃P=CHCO₂Me to form an alkene. The mechanism involves the formation of a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. organic-chemistry.org

Reduction: The resulting C=C double bond of the Methyl 2-(6-bromoindolin-2-ylidene)acetate is then reduced to a single bond to afford the final target compound. This reduction can be achieved through catalytic hydrogenation using catalysts like Pd/C.

Stabilized ylides, like the one used here, typically favor the formation of the (E)-alkene. organic-chemistry.org

Methodologies for Introducing the Acetate Side Chain

Green Chemistry Principles in the Synthesis of Bromoindoline Intermediates

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com These principles are increasingly important in the synthesis of pharmaceutical intermediates like bromoindolines. wipo.int

Key green chemistry considerations in bromoindoline synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net Catalytic reactions, such as the palladium-catalyzed cyclizations discussed, are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents and Reagents: Traditional bromination methods often use hazardous reagents like liquid bromine and chlorinated solvents. bridgew.edu Green approaches focus on replacing these with safer alternatives. For instance, using N-bromosuccinimide (NBS) is considered a safer source of electrophilic bromine. bridgew.edu Furthermore, developing solvent-free reaction conditions or using environmentally benign solvents like water or ethanol is a key goal. researchgate.net

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or running reactions at ambient temperature and pressure, contributes to a greener process. wjpmr.com

Waste Prevention: The best way to prevent waste is not to create it in the first place. This involves choosing reactions with high yields and selectivity to minimize the formation of byproducts. bridgew.edu Developing environment-friendly synthesis processes can effectively control the formation of unwanted isomers, leading to purer products and less waste from purification steps. google.com

By applying these principles, the synthesis of bromoindoline intermediates can be made more sustainable, cost-effective, and environmentally friendly. wipo.intgoogle.com

Optimization and Comparative Analysis of Synthetic Pathways: Efficiency, Yields, and Stereocontrol

Stage 1: Synthesis of Methyl 2-(6-bromo-1H-indol-2-yl)acetate

The formation of the indole precursor, Methyl 2-(6-bromo-1H-indol-2-yl)acetate, is a critical step. Several classical and modern indole syntheses can be adapted for this purpose. A comparative analysis of two plausible methods is presented below.

Method A: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus. wikipedia.orgorganic-chemistry.org This approach would involve the reaction of (4-bromophenyl)hydrazine with a suitable ketoester, such as methyl 4-chloroacetoacetate or a related equivalent, under acidic conditions.

Reaction Pathway: The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a chinesechemsoc.orgchinesechemsoc.org-sigmatropic rearrangement (the Claisen-like rearrangement) followed by cyclization and elimination of ammonia to yield the aromatic indole ring. wikipedia.org

Optimization: Key parameters for optimization include the choice of acid catalyst (Brønsted acids like HCl, H₂SO₄, or polyphosphoric acid, and Lewis acids like ZnCl₂ or BF₃·OEt₂), reaction temperature, and solvent. wikipedia.org The purity of the starting materials, particularly the hydrazine, is crucial for achieving high yields.

Method B: C2-Functionalization of 6-Bromoindole

An alternative strategy involves the direct functionalization of a pre-existing 6-bromoindole core at the C2 position. This can be achieved through regioselective lithiation followed by quenching with an appropriate electrophile.

Reaction Pathway: The N-protected 6-bromoindole is treated with a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to achieve deprotonation at the C2 position. The resulting 2-lithioindole is then reacted with methyl bromoacetate or a similar electrophile to introduce the acetate side chain. Subsequent deprotection of the nitrogen furnishes the desired product.

Optimization: The choice of the N-protecting group is critical for directing the lithiation to the C2 position and preventing side reactions. Sterically demanding protecting groups are often employed. Reaction conditions such as temperature, solvent, and the nature of the organolithium reagent must be carefully controlled to ensure high regioselectivity and yield.

| Parameter | Method A: Fischer Indole Synthesis | Method B: C2-Functionalization |

|---|---|---|

| Starting Materials | (4-bromophenyl)hydrazine, methyl 4-chloroacetoacetate | 6-Bromoindole, N-protecting agent, organolithium reagent, methyl bromoacetate |

| Key Steps | Hydrazone formation, chinesechemsoc.orgchinesechemsoc.org-sigmatropic rearrangement, cyclization | N-protection, C2-lithiation, electrophilic quench, deprotection |

| Reported Yields (for similar systems) | Moderate to good (can be variable) | Good to excellent (highly dependent on substrate and conditions) |

| Advantages | Well-established, one-pot potential | High regioselectivity, milder conditions for the key C-C bond formation |

| Disadvantages | Harsh acidic conditions, potential for side products | Requires multiple steps (protection/deprotection), moisture-sensitive reagents |

Stage 2: Reduction of Methyl 2-(6-bromo-1H-indol-2-yl)acetate to this compound

The reduction of the indole double bond to form the indoline is a crucial final step. The choice of reducing agent and conditions is paramount to ensure chemoselectivity, preserving the bromo and methyl ester functionalities.

Method C: Catalytic Hydrogenation

Catalytic hydrogenation is a common method for the reduction of indoles. However, care must be taken to avoid dehalogenation of the bromo-substituent.

Reaction Pathway: The indole is treated with hydrogen gas in the presence of a metal catalyst. The selection of the catalyst and reaction conditions is critical for chemoselectivity.

Optimization: Catalysts such as palladium on carbon (Pd/C) can sometimes lead to hydrodebromination. Rhodium-based catalysts or the use of specific additives may be required to achieve selective reduction of the indole ring. Optimization of pressure, temperature, and solvent is necessary to maximize the yield of the desired indoline and minimize side reactions.

Method D: Asymmetric Hydrogenation

For the synthesis of enantiomerically enriched this compound, asymmetric hydrogenation is the method of choice. This approach utilizes a chiral catalyst to control the stereochemistry of the newly formed stereocenter at the C2 position.

Reaction Pathway: Recent studies have demonstrated the successful asymmetric hydrogenation of racemic 2-substituted indoles, including indole-2-acetates, to afford chiral indolines with high diastereo- and enantioselectivity. nih.govacs.org This process often involves a dynamic kinetic resolution (DKR), where the racemic starting material is interconverted in situ, allowing for the theoretical conversion of the entire substrate to a single enantiomer of the product. nih.govacs.org

Optimization and Stereocontrol: The success of this method hinges on the selection of the appropriate chiral ligand and metal precursor (often palladium-based). acs.org The presence of an acid co-catalyst is often necessary to facilitate the DKR process. acs.org The reaction conditions, including the choice of solvent and hydrogen pressure, are fine-tuned to achieve optimal yield and stereoselectivity. This method offers excellent potential for high stereocontrol, leading to the formation of a specific enantiomer of the target compound.

| Parameter | Method C: Catalytic Hydrogenation | Method D: Asymmetric Hydrogenation (DKR) |

|---|---|---|

| Reagents | H₂, metal catalyst (e.g., Rh/C) | H₂, chiral catalyst (e.g., Pd-complex with chiral ligand), acid co-catalyst |

| Key Features | Produces a racemic mixture of the indoline | Produces an enantiomerically enriched indoline |

| Reported Yields (for similar systems) | Generally high | Excellent acs.org |

| Stereocontrol | No stereocontrol | Excellent (high dr and ee reported for similar substrates) acs.org |

| Advantages | Simpler setup, less expensive catalysts | Access to single enantiomers, high value-added product |

| Disadvantages | Risk of dehalogenation, no stereocontrol | More complex and expensive chiral ligands and catalysts required |

Lack of Specific Research Data Precludes Detailed Analysis of this compound Derivatization

The requested article, with its detailed outline focusing on the chemical modifications of this compound, cannot be generated with the required scientific accuracy and depth due to the absence of published research on this specific molecule. The existing body of literature primarily addresses related but structurally distinct compounds, such as derivatives of 6-bromoindole or more complex spiroindoline systems synthesized from different precursors.

While the indoline scaffold is a common motif in medicinal chemistry and materials science, leading to a broad range of research on various derivatives, the specific substitution pattern of this compound appears to be an under-investigated area. Consequently, the detailed research findings, data tables, and specific synthetic methodologies requested for the article's sections cannot be provided.

Further progress in detailing the chemical versatility of this compound would necessitate original experimental research to explore its reactivity and potential for structural modification. Without such foundational studies, any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy.

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of Bromoindoline Compounds

The synthesis and functionalization of bromoindoline scaffolds are crucial for accessing a wide array of complex molecules. Mechanistic studies reveal intricate pathways involving key intermediates and catalytic cycles. A common route to bromoindolines involves the direct bromination of an indoline (B122111) precursor. For instance, the synthesis of N-carbomethoxy-5-bromoindoline can be achieved through the treatment of N-carbomethoxyindoline with a brominating agent. This process typically proceeds via an electrophilic aromatic substitution mechanism where the bromine electrophile attacks the electron-rich indole (B1671886) ring, often at the C5 or C7 position, guided by the directing effects of the substituents on the ring and nitrogen atom nih.gov.

Further transformations of the bromoindoline core are often accomplished using transition-metal catalysis, particularly with palladium. The functionalization of compounds bearing a substituent at the C2 position, such as Methyl 2-(6-bromoindolin-2-yl)acetate, can be understood by examining related systems like N-protected 2-indolylmethyl acetates. In these cases, palladium-catalyzed reactions with soft nucleophiles can occur. A plausible mechanism involves the initial oxidative addition of the palladium(0) catalyst to the C-O bond of the acetate (B1210297) group, forming a palladium(II) intermediate. This species can then exist as a η³-indolyl-palladium intermediate, where the palladium is coordinated to the C2, C3, and C1' (exocyclic methylene) positions nih.govunivaq.it. The final product is formed by the nucleophilic attack on this intermediate, followed by reductive elimination to regenerate the palladium(0) catalyst. The regioselectivity of the nucleophilic attack (e.g., at the C1' vs. C3 position) can be heavily influenced by the nature of the protecting group on the indoline nitrogen and the ligands coordinated to the palladium center nih.gov.

A proposed reaction mechanism for a generic transformation of a C2-substituted indoline is presented below:

Table 1: Proposed Mechanistic Steps in Palladium-Catalyzed C2-Functionalization

| Step | Description |

|---|---|

| 1. Oxidative Addition | A Pd(0) complex inserts into the C-X bond (e.g., C-O bond of an acetate) at the C2-substituent. |

| 2. Formation of η³-Indolyl-Pd Intermediate | The resulting Pd(II) species coordinates with the indole π-system. |

| 3. Nucleophilic Attack | A nucleophile attacks the palladium-coordinated intermediate. |

| 4. Reductive Elimination | The new C-Nu bond is formed, and the Pd(0) catalyst is regenerated. |

This catalytic cycle highlights the versatility of the indoline scaffold in forming new carbon-carbon or carbon-heteroatom bonds, allowing for the diversification of bromoindoline derivatives.

Theoretical Computational Studies (e.g., Density Functional Theory (DFT)) on Reaction Pathways, Energetics, and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for deepening the understanding of reaction mechanisms involving indoline derivatives. DFT calculations allow researchers to model reaction pathways, calculate the energies of transition states and intermediates, and ultimately predict the feasibility and selectivity of a given transformation chemrxiv.org. These theoretical studies provide insights that are often difficult to obtain through experimental means alone.

For instance, in palladium-catalyzed reactions, DFT calculations have been used to corroborate proposed mechanisms. By calculating the Gibbs free energies of different potential pathways, researchers can identify the most energetically favorable route researchgate.net. For example, in a three-component cross-coupling reaction to form 2,3-diarylated indolines, DFT studies revealed that a chiral ligand governs the stereoselective migratory insertion step, while an achiral ligand facilitates the final reductive elimination step researchgate.net.

DFT has also been employed to elucidate the complex mechanisms of rhodium-catalyzed C-H functionalization of indoles. Calculations have shown that the reaction can proceed through distinct pathways, such as via a carbonium ylide intermediate followed by a proton transfer to yield a free enol, which then rearranges to the final product. The energy barriers for each step can be calculated, explaining how substituents on the carbene and the indole ring can influence the dominant reaction pathway acs.org.

Table 2: Example of Calculated Gibbs Free Energy Barriers from a DFT Study on Indole C-H Insertion acs.org

| Reaction Step | Pathway | Calculated Free Energy Barrier (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | Path A | 6.0 |

| researchgate.netresearchgate.net-Proton Transfer | Path A | 12.5 |

| nih.govresearchgate.net-Proton Shift (Self-catalyzed) | Enol Pathway | 9.8 |

Note: The data above is illustrative of typical values found in DFT studies of indole reactivity and is based on the specific reaction investigated in the cited literature.

These computational models are powerful for predicting how changes in catalysts, ligands, or substrates will affect reaction outcomes, thereby guiding the design of more efficient and selective syntheses for complex molecules like bromoindoline derivatives.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Indoline Derivatives (Focusing on Chemical Properties)

Quantitative Structure-Property Relationship (QSPR) studies are a subset of QSAR analyses that aim to correlate the structural features of molecules with their physicochemical properties, rather than biological activities. In the context of indoline derivatives, QSPR models can be developed to predict properties such as solubility, thermal stability, or reactivity based on calculated molecular descriptors mdpi.com. This approach is valuable for estimating the properties of novel compounds before their synthesis, saving time and resources.

The fundamental principle of QSPR is that the molecular structure, encoded in numerical descriptors, contains the necessary information to predict a given property. These descriptors can capture various aspects of the molecule, including:

Constitutional: Molecular weight, atom counts.

Topological: Connectivity indices that describe the branching of the molecular skeleton.

Geometrical: Molecular surface area, volume.

Electronic: Dipole moment, partial charges, energies of frontier molecular orbitals (HOMO/LUMO).

While most QSAR studies on indole derivatives focus on biological activities like anticancer or antimicrobial effects mdpi.comnih.govnih.gov, the same principles can be applied to chemical properties. For example, theoretical studies on nitro-substituted indole derivatives have used computational methods to calculate properties relevant to their stability and energy content. These studies correlate the number and position of nitro groups with properties like the heat of formation (HOF) and thermal stability, which are critical for energetic materials researchgate.net. Such an analysis is effectively a QSPR study, linking structural modifications to predictable changes in chemical properties.

Table 3: Calculated Heats of Formation (HOF) for Hypothetical Nitro-Indole Derivatives researchgate.net

| Compound | Number of Nitro Groups | Calculated HOF (kJ/mol) |

|---|---|---|

| Indole | 0 | 145.3 |

| 3-Nitroindole | 1 | 118.9 |

| 5-Nitroindole | 1 | 110.2 |

| 3,5-Dinitroindole | 2 | 84.6 |

Note: This data is based on theoretical calculations for nitro-indoles and serves to illustrate the QSPR concept of correlating structure (number of nitro groups) with a chemical property (HOF).

By developing robust QSPR models for bromoindoline derivatives, chemists could predict key properties like aqueous solubility, which is crucial for downstream applications, or reactivity in subsequent synthetic steps, thereby accelerating the development of new functional molecules mdpi.com.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.